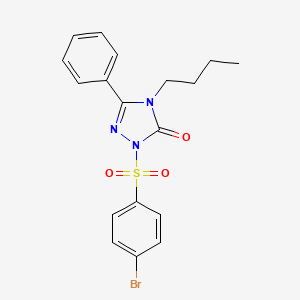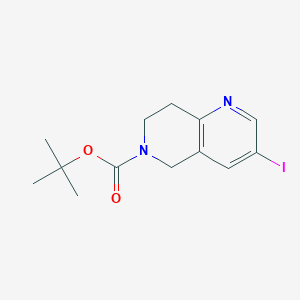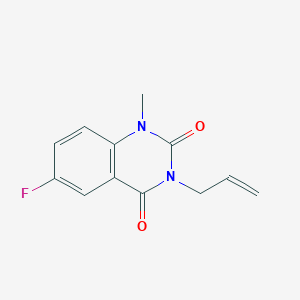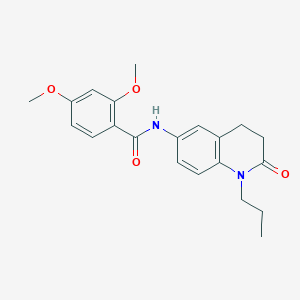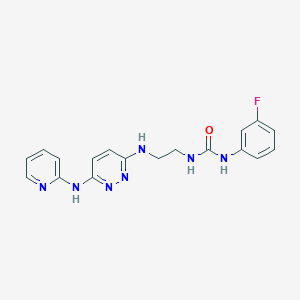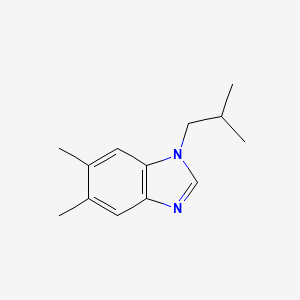
6-amino-3-benzylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Amino-3-benzylquinazolin-4(3H)-one, also known as ABZQ, is a heterocyclic organic compound. It has the molecular formula C15H13N3O and a molecular weight of 251.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinone core with an amino group at the 6th position and a benzyl group at the 3rd position .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.26±0.1 g/cm3, a melting point of 174 °C, and a predicted boiling point of 502.6±60.0 °C .Scientific Research Applications
Pharmacological Importance
6-Amino-3-benzylquinazolin-4(3H)-one and its derivatives exhibit a wide range of biological potentials, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer's disease, antiviral, antibacterial, antidiabetic, anti-malarial activities, and more. This broad spectrum of biological activities makes these compounds an important class in pharmacotherapeutic applications, serving as a base for developing novel low-molecular-weight inhibitors (Danao et al., 2021).
Antioxidant Activity Analysis
The study of antioxidants and their implications in various fields, including medicine, has been of major interest. The determination of antioxidant activity is crucial, and various tests based on chemical reactions, like the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests, are employed. These assays are based on spectrophotometry and are applied in antioxidant analysis or the determination of the antioxidant capacity of complex samples. The use of chemical methods along with electrochemical methods provides clarification on the operating mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
As Ligands in Asymmetric Catalysis
Compounds with a chiral oxazoline ring, including derivatives of this compound, are used as ligands in asymmetric catalysis due to their ready accessibility, modular nature, and applicability in various metal-catalyzed transformations. These ligands have been successful in a wide range of asymmetric reactions, contributing significantly to the field of stereoselective synthesis and the development of new pharmaceuticals and chemical entities (Hargaden & Guiry, 2009).
Environmental Remediation
In the context of environmental science, enzymes in the presence of redox mediators have been used for the remediation and degradation of various organic pollutants present in industrial wastewater. The combination of enzyme and redox mediators enhances the degradation efficiency of recalcitrant compounds, offering a promising approach for the treatment of polluted water. This enzymatic approach is significant for the treatment of aromatic compounds present in industrial effluents, showcasing the environmental applications of such chemical compounds (Husain & Husain, 2007).
Properties
IUPAC Name |
6-amino-3-benzylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-12-6-7-14-13(8-12)15(19)18(10-17-14)9-11-4-2-1-3-5-11/h1-8,10H,9,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKQVPCDBUOOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)
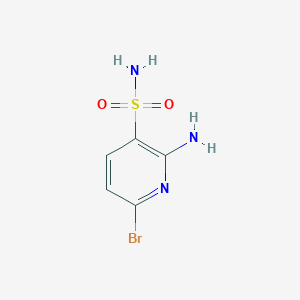
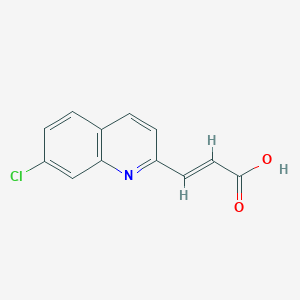
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2598233.png)
![[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2598234.png)
![2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2598235.png)
![6-Methyl-2-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2598237.png)
